Welcome to the BenchChem Online Store!
molecular formula C6H14O<br>CH3(CH2)4CH2OH<br>C6H14O B041254 1-Hexanol CAS No. 111-27-3

1-Hexanol

Cat. No. B041254
M. Wt: 102.17 g/mol
InChI Key: ZSIAUFGUXNUGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04723040

Procedure details

51.0 g (0.25 mole) N-cyclohexyl-4-nitrosoaniline, 20.0 g (50%) NaOH and 135 g n-hexanol were charged to a 0.5 liter three-necked round bottom flask equipped with stirrer, condenser and thermometer, and heated while stirring to 95° C. until the development of an exotherm was observed. Heating was discontinued, the reaction temperature continued to rise to 115° C. and then dropped, within 10 minutes, to 100° C. With the application of heat, a temperature of 90°-95° C. was maintained for 30 minutes. The reaction mixture contained no unreacted nitroso compound. The yield of the product was 64 wt. %; m.p. 59°-61° C.
Name
N-cyclohexyl-4-nitrosoaniline
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N:14]=O)=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].C(O)CCCCC>>[CH:1]1([NH:7][C:8]2[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
N-cyclohexyl-4-nitrosoaniline
Quantity
51 g
Type
reactant
Smiles
C1(CCCCC1)NC1=CC=C(C=C1)N=O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
135 g
Type
reactant
Smiles
C(CCCCC)O
Step Two
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
while stirring to 95° C. until the development of an exotherm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and heated
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
to rise to 115° C.
ADDITION
Type
ADDITION
Details
dropped, within 10 minutes, to 100° C
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
With the application of heat
TEMPERATURE
Type
TEMPERATURE
Details
a temperature of 90°-95° C. was maintained for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.